2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine
Overview
Description
2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine: is an organic compound with the molecular formula C18H16N2 It is a derivative of pyridine, featuring two pyridine rings connected by a 4,6-dimethyl-1,3-phenylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine typically involves the reaction of 4,6-dimethyl-1,3-phenylenediamine with pyridine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 4,6-dimethyl-1,3-phenylenediamine with 2-bromopyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of 2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine may involve large-scale synthesis using similar palladium-catalyzed reactions. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine involves its interaction with molecular targets, such as metal ions in coordination complexes. The compound’s pyridine rings can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways and processes, depending on the specific application .
Comparison with Similar Compounds
2,2’-Bipyridine: A compound with two pyridine rings connected by a single bond.
1,10-Phenanthroline: A compound with two pyridine rings fused to a benzene ring.
4,4’-Dimethyl-2,2’-bipyridine: A derivative of bipyridine with methyl groups at the 4 and 4’ positions.
Uniqueness: 2,2’-(4,6-Dimethyl-1,3-phenylene)dipyridine is unique due to its 4,6-dimethyl-1,3-phenylene bridge, which imparts distinct steric and electronic properties. This structural feature enhances its ability to form stable metal complexes and influences its reactivity in various chemical reactions .
Properties
IUPAC Name |
2-(2,4-dimethyl-5-pyridin-2-ylphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-13-11-14(2)16(18-8-4-6-10-20-18)12-15(13)17-7-3-5-9-19-17/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEGSERXSTUNSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=CC=CC=N2)C3=CC=CC=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728525 | |
Record name | 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790279-01-5 | |
Record name | 2,2'-(4,6-Dimethyl-1,3-phenylene)dipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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